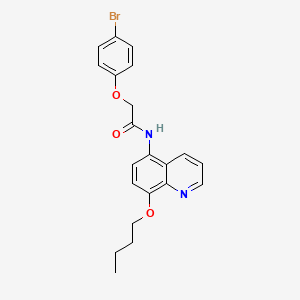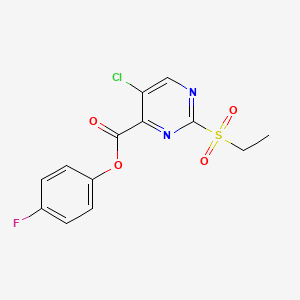![molecular formula C22H19N5O B11316208 N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide](/img/structure/B11316208.png)
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide is a complex organic compound that features a unique structure combining a pyrazino-benzimidazole moiety with a nicotinamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazino-benzimidazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nicotinamide group is then introduced via a coupling reaction, often using reagents such as nicotinoyl chloride and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline
- N-[4-(8-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3-methylbenzamide
Uniqueness
N-[4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]nicotinamide stands out due to its unique combination of a pyrazino-benzimidazole core with a nicotinamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H19N5O |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
N-[4-(3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N5O/c28-22(16-4-3-11-23-14-16)24-17-7-9-18(10-8-17)26-12-13-27-20-6-2-1-5-19(20)25-21(27)15-26/h1-11,14H,12-13,15H2,(H,24,28) |
InChIキー |
YVRRUINVKQQKFK-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1C4=CC=C(C=C4)NC(=O)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316125.png)
![6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316129.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11316140.png)

![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11316151.png)
![N-(3-chlorophenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316155.png)


![6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316178.png)
![N-cyclopropyl-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316191.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316197.png)
![N-(3-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316204.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316206.png)
